molecular formula C16H20N2O2 B1418096 Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid CAS No. 500006-77-9

Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid

Cat. No.: B1418096
CAS No.: 500006-77-9
M. Wt: 272.34 g/mol
InChI Key: LFBZPGUVVGETIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-aminoacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include cyclohexanone and isoquinoline derivatives under acidic or basic conditions.

    Introduction of the Aminoacetic Acid Moiety: This step involves the reaction of the spirocyclic intermediate with chloroacetic acid or its derivatives under basic conditions to introduce the aminoacetic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-aminoacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Spiro[cyclohexane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-aminoacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopentane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-aminoacetic acid
  • Spiro[cyclohexane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-methylacetic acid

Uniqueness

Spiro[cyclohexane-1,3’-(3’,4’-dihydro-isoquinolin)]-1’-yl-aminoacetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14(20)11-17-15-13-7-3-2-6-12(13)10-16(18-15)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZPGUVVGETIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=NCC(=O)O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
Reactant of Route 2
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
Reactant of Route 3
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
Reactant of Route 4
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
Reactant of Route 5
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
Reactant of Route 6
Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid

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